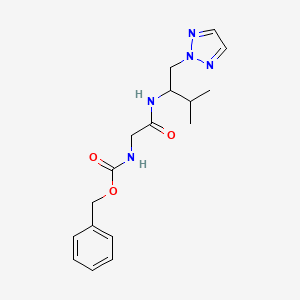

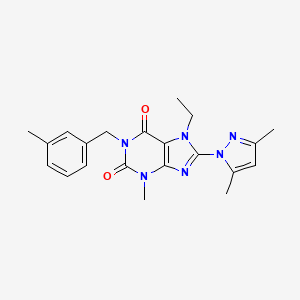

benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl carbamate derivatives are a class of compounds that have garnered interest in various fields of chemistry due to their potential applications in asymmetric synthesis and as intermediates in the preparation of peptides and their mimetics. These compounds often contain a benzyl group attached to a carbamate moiety, which can be further substituted with various functional groups to achieve desired chemical properties and reactivity.

Synthesis Analysis

The synthesis of benzyl carbamate derivatives can involve several strategies, including the deprotonation of benzyl-type carbamates with sec-butyllithium in the presence of chiral diamines, as described in one study . This approach allows for the generation of lithiated species that exhibit configurational lability, which can be exploited to obtain highly enantioenriched secondary benzyl carbamates through a dynamic thermodynamic resolution. The absolute configurations of the products are determined, providing insight into the stereochemical pathways of substitution reactions .

Another method involves the synthesis and characterization of a new benzyl carbamate derivative, which is described as a powerful acylating agent used frequently for preparing peptides and their mimetics and conjugates . This highlights the versatility of benzyl carbamate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is crucial in determining their reactivity and potential applications. High-level quantum chemical investigations, including geometry optimization at the dispersion-corrected DFT level and single-point SCS-MP2 energy calculations with large atomic-orbital basis sets, have been performed to gain insight into the experimentally investigated systems . These studies help in understanding the energy differences between epimeric complexes and the correct sign, which are essential for predicting the outcomes of chemical reactions involving these compounds.

Chemical Reactions Analysis

Benzyl carbamate derivatives can undergo various chemical reactions, including isomerization and retrogression in different solvents. For instance, 4-amino-3-benzyl-1,2,3-triazole and its derivatives are partly isomerized in hot, basic solutions to equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole and its derivatives. These secondary amines retrogress in hot neutral solvents to equilibrium mixtures rich in the primary amine starting material . Such equilibria can be manipulated for preparative purposes, demonstrating the dynamic behavior of benzyl carbamate derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structures and the nature of their substituents. The paper discussing the Dimroth rearrangement provides physical constants, including UV spectra and ionization constants, which are important for understanding the behavior of these compounds under various conditions . Additionally, the stereochemical configuration of the compounds, as determined by X-ray diffraction analysis, can have a significant impact on their physical properties and reactivity .

Scientific Research Applications

Synthesis and Characterization

- Antimitotic Agents : Studies on chiral isomers of related compounds have shown significant activity in biological systems, with specific isomers demonstrating higher potency. The synthesis and characterization of these compounds provide insights into their potential applications in medicinal chemistry, particularly in the development of antimitotic agents (Temple & Rener, 1992).

- Peptide Mimetics and Conjugates : The synthesis of benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate has been explored for its role in preparing peptides and their mimetics and conjugates, highlighting its significance in pharmaceutical research (Küçükbay & Buğday, 2014).

Potential Applications

- Nonlinear Optical (NLO) Properties : Research on benzimidazole-tethered oxazepine heterocyclic hybrids, related to the chemical structure of interest, has revealed their potential for nonlinear optical applications. Computational studies have identified compounds with favorable NLO properties, indicating their use in materials science (Almansour et al., 2016).

- Antioxidant Activity : The synthesis and in vitro antioxidant activity assessment of novel derivatives have been conducted, showing promising antioxidant properties. This research underscores the potential of these compounds in developing antioxidant agents (Yüksek et al., 2015).

Mechanism of Action

Target of Action

The compound contains a 1,2,3-triazole ring, which is known to interact with various biological targets due to its ability to engage in hydrogen bonding and dipole-dipole interactions .

Mode of Action

The interaction of the compound with its target could lead to changes in the target’s function, which could have downstream effects on cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific target. Compounds containing a 1,2,3-triazole ring have been found to have antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Compounds with similar structures have shown a wide range of biological activities .

properties

IUPAC Name |

benzyl N-[2-[[3-methyl-1-(triazol-2-yl)butan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-13(2)15(11-22-19-8-9-20-22)21-16(23)10-18-17(24)25-12-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,18,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVNRRWATFQBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)